5-Chloro-1,2-benzoxazol-3-amine
Overview
Description
5-Chloro-1,2-benzoxazol-3-amine is a useful research compound. Its molecular formula is C7H5ClN2O and its molecular weight is 168.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
5-Chloro-1,2-benzoxazol-3-amine is a derivative of benzoxazole . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Mode of Action
Benzoxazole derivatives are known to exhibit various biological activities, such as anticancer, antimicrobial, anti hiv, and dopamine d4 agonists . The substitution at the second position in the benzoxazole skeleton is influential for the biological activity of the molecule .
Biochemical Pathways
Benzoxazole derivatives have been shown to exhibit a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Benzoxazole derivatives have been shown to exhibit various biological activities, such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on . These activities suggest that benzoxazole derivatives may have a variety of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .
Cellular Effects
Benzoxazole derivatives have been reported to exhibit antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . These effects suggest that 5-Chloro-1,2-benzoxazol-3-amine may influence cell function in a variety of ways.
Molecular Mechanism
Benzoxazoles are known to interact with a variety of biomolecules, potentially influencing enzyme activity and gene expression .
Metabolic Pathways
Benzoxazoles are known to interact with a variety of enzymes and cofactors , suggesting that this compound may be involved in various metabolic pathways.
Transport and Distribution
Given the biochemical properties of benzoxazoles , it’s plausible that this compound may interact with various transporters or binding proteins.
Subcellular Localization
Based on the properties of benzoxazoles , it’s plausible that this compound may be directed to specific compartments or organelles within the cell.
Properties
IUPAC Name |
5-chloro-1,2-benzoxazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQGEMZMXVGMCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680538 | |
Record name | 5-Chloro-1,2-benzoxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73498-24-5 | |
Record name | 5-Chloro-1,2-benzoxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1,2-benzoxazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.